Methyl 5-hydroxy-2,4-diiodobenzoate

Catalog No.
S12748833
CAS No.
M.F
C8H6I2O3
M. Wt
403.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-hydroxy-2,4-diiodobenzoate

Product Name

Methyl 5-hydroxy-2,4-diiodobenzoate

IUPAC Name

methyl 5-hydroxy-2,4-diiodobenzoate

Molecular Formula

C8H6I2O3

Molecular Weight

403.94 g/mol

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3

InChI Key

SGRCZYSQYVHOBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)I)O

Methyl 5-hydroxy-2,4-diiodobenzoate is an organic compound with the molecular formula C8H6I2O3C_8H_6I_2O_3 and a molecular weight of 403.94 g/mol. It is characterized by the presence of two iodine atoms at the 2 and 4 positions of the benzene ring, a hydroxyl group (-OH) at the 5 position, and a methoxy group (-OCH₃) as an ester functional group. This compound is part of the benzoate family and exhibits unique properties due to its halogenated structure, which can influence its reactivity and biological activity.

Typical of aromatic compounds:

  • Electrophilic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution reactions, allowing for further derivatization.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 5-hydroxy-2,4-diiodobenzoic acid and methanol.
  • Reduction Reactions: The compound may also participate in reduction reactions, converting functional groups to their corresponding alcohols or amines.

  • Antimicrobial Activity: Halogenated benzoates have been shown to possess antimicrobial properties against various bacterial strains.
  • Antioxidant Properties: The presence of hydroxyl groups is associated with antioxidant activity, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory effects, which may be relevant in therapeutic applications.

Methyl 5-hydroxy-2,4-diiodobenzoate can be synthesized through several methods, including:

  • Iodination of Benzoic Acid Derivatives: Starting from benzoic acid or its derivatives, iodination can be performed using iodine monochloride or other iodinating agents in the presence of a catalyst.
  • Esterification Reaction: The resultant acid can be converted to its methyl ester via reaction with methanol in the presence of an acid catalyst.
  • Direct Halogenation: Using electrophilic halogenation methods on suitable precursors can yield the desired diiodo compound.

Methyl 5-hydroxy-2,4-diiodobenzoate has potential applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Dyes and Pigments: Its unique structure may allow incorporation into dye formulations.

Several compounds share structural similarities with methyl 5-hydroxy-2,4-diiodobenzoate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
Methyl 4-hydroxy-3,5-diiodobenzoate3337-66-40.95Hydroxyl group at position 4; different iodination pattern.
Methyl 3,5-dihydroxy-4-iodobenzoate338454-02-70.93Contains two hydroxyl groups; altered biological activity potential.
Methyl 3-hydroxy-4-iodobenzoate157942-12-60.92Hydroxyl group at position 3; different reactivity profile.
Methyl 4-iodo-3-methoxybenzoate35387-92-90.87Methoxy group instead of hydroxyl; affects solubility and reactivity.
Methyl 4-hydroxybenzoateNot specifiedVariesLacks iodine substitution; serves as a baseline for comparison.

Methyl 5-hydroxy-2,4-diiodobenzoate stands out due to its specific halogenation pattern and hydroxyl substitution, which may confer unique biological activities compared to its analogs. Further research into its properties could unveil additional applications and interactions within biological systems.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

403.84064 g/mol

Monoisotopic Mass

403.84064 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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